molecular formula C6H8O5 B10777631 (3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

(3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

Cat. No.: B10777631
M. Wt: 160.12 g/mol
InChI Key: GQECVRZDTXJRPX-QWWZWVQMSA-N
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Description

2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid is an organic compound belonging to the class of 1,2-diols. It is characterized by the presence of an alcohol group at two adjacent positions. This compound is known for its unique structure, which includes a six-membered ring with both hydroxyl and carboxylic acid functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid typically involves the use of specific starting materials and reagents. One common method includes the use of 2,3-eno-pyranosides, which undergo a series of reactions such as palladium on carbon hydrogenation and Mitsunobu reactions involving diphenylphosphorylazide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid involves its interaction with specific molecular targets. One known target is chondroitinase (chondroitin lyase), an enzyme that breaks down chondroitin sulfate. The compound binds to the active site of the enzyme, inhibiting its activity and affecting the degradation of chondroitin sulfate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Anhydro-3-Deoxy-D-Erythro-Hex-2-Enonic Acid is unique due to its specific structural features, including the six-membered ring with hydroxyl and carboxylic acid groups. This structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it valuable for research and industrial applications .

Properties

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

(3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C6H8O5/c7-3-1-5(6(9)10)11-2-4(3)8/h1,3-4,7-8H,2H2,(H,9,10)/t3-,4-/m1/s1

InChI Key

GQECVRZDTXJRPX-QWWZWVQMSA-N

Isomeric SMILES

C1[C@H]([C@@H](C=C(O1)C(=O)O)O)O

Canonical SMILES

C1C(C(C=C(O1)C(=O)O)O)O

Origin of Product

United States

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